(1S)-1-(4-hexylphenyl)ethanol
Description
The exact mass of the compound (1S)-1-(4-Hexyl-phenyl)ethanol is 206.167065321 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1S)-1-(4-hexylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12,15H,3-7H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWWXERCAKCLCM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1-(4-hexylphenyl)ethanol is a chiral alcohol characterized by its unique structure, which includes a hexyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₂O, with a molecular weight of 206.32 g/mol. The presence of the hexyl group contributes to its hydrophobic properties, influencing its reactivity and interactions with biomolecules. The compound's stereochemistry plays a crucial role in determining its biological activity.
The mechanism of action for this compound involves several pathways:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function.
- Hydrophobic Interactions : The phenyl and hexyl groups contribute to hydrophobic interactions, influencing binding affinity and specificity.
- Electrophilic Reactions : The compound can act as an electrophile, participating in chemical reactions that modify biological targets.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical for assessing its efficacy.
- Antifungal Activity : Similar to its antibacterial effects, this compound has shown potential antifungal properties.
- Antioxidant Effects : The compound may also demonstrate antioxidant activity, which is beneficial for combating oxidative stress in biological systems.
Case Studies
Recent studies have explored the biological potential of related compounds, providing insights into the activity of this compound:
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of various phenolic compounds that share structural similarities with this compound. The results indicated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0338 mg/mL to higher concentrations depending on the specific strain tested .
- Antioxidant Assessment : Another investigation utilized DPPH radical scavenging assays to evaluate the antioxidant potential of related compounds. Results indicated that compounds with similar structures could effectively scavenge free radicals, suggesting that this compound may possess comparable antioxidant properties .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | High |
| 2-Methyl-1-phenylpropan-1-ol | Low | Moderate | Moderate |
| 2-Chloro-1-(4-methylphenyl)ethan | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
